Rilmenidine-d4
Overview
Description
Rilmenidine-d4 is a deuterated form of rilmenidine, an antihypertensive agent. It is primarily used as an internal standard for the quantification of rilmenidine in various analytical applications . Rilmenidine itself is known for its selectivity towards imidazoline receptors, which play a crucial role in regulating blood pressure .
Mechanism of Action
Target of Action
The primary targets of Rilmenidine-d4, also known as 4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine, are the I1 imidazoline receptors located in the brainstem and kidneys . These receptors play a crucial role in modulating sympathetic tone and sodium and water reabsorption .
Mode of Action
This compound selectively binds to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem . This binding leads to a reduction in systemic sympathetic tone . Furthermore, this compound acts in the kidney by inhibiting the sodium-hydrogen antiport . The overall antihypertensive effect of this compound is mainly through reduced total peripheral resistance, mediated by a reduction in sympathetic activity .
Pharmacokinetics
It is known that rilmenidine, the non-deuterated form, is well-tolerated and can be taken in combination for greater efficacy . More research would be needed to provide a detailed outline of this compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in blood pressure and an improvement in glucose metabolism . In hypertensive patients, this compound has been shown to reduce left ventricular hypertrophy and microalbuminuria .
Preparation Methods
The synthesis of rilmenidine-d4 involves the use of deuterated reagents to introduce deuterium atoms into the rilmenidine molecule. One common method involves the condensation of 2-alkoxy oxazoline with dicyclopropane methylamine, followed by evaporation, refrigeration, filtration, and crystallization . This method simplifies the production process and reduces costs by using readily available raw materials.
Chemical Reactions Analysis
Rilmenidine-d4, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Rilmenidine can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert rilmenidine into its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions, particularly involving the imidazoline ring, can lead to the formation of various analogs with potentially different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Rilmenidine-d4 is widely used in scientific research due to its stability and specificity. Some of its applications include:
Biology: Helps in studying the pharmacokinetics and metabolism of rilmenidine by providing a stable isotope-labeled reference.
Industry: Employed in the development and quality control of pharmaceutical formulations containing rilmenidine.
Comparison with Similar Compounds
Rilmenidine-d4 is structurally similar to other imidazoline receptor agonists such as moxonidine and colistin. it is more selective for imidazoline receptors compared to cerebral alpha2-adrenergic receptors, which distinguishes it from other antihypertensive agents. This selectivity confers additional anti-inflammatory properties and reduces the likelihood of side effects like sedation and dry mouth.
Similar compounds include:
Moxonidine: Another imidazoline receptor agonist with antihypertensive properties.
Colistin: A selective alpha2 receptor agonist used in the treatment of hypertension.
Properties
IUPAC Name |
4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12)/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXADFVORZEARL-NZLXMSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC3=NCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=N1)NC(C2CC2)C3CC3)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509917 | |
Record name | N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85047-14-9 | |
Record name | N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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